![molecular formula C5H4BrNOS B6205806 1-(4-bromo-1,2-thiazol-3-yl)ethan-1-one CAS No. 89283-97-6](/img/no-structure.png)
1-(4-bromo-1,2-thiazol-3-yl)ethan-1-one
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Overview
Description
“1-(4-bromo-1,2-thiazol-3-yl)ethan-1-one” is a chemical compound with the CAS Number: 89283-97-6 . It has a molecular weight of 206.06 . The IUPAC name for this compound is 1-(4-bromoisothiazol-3-yl)ethan-1-one . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for “1-(4-bromo-1,2-thiazol-3-yl)ethan-1-one” is 1S/C5H4BrNOS/c1-3(8)5-4(6)2-9-7-5/h2H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“1-(4-bromo-1,2-thiazol-3-yl)ethan-1-one” has a melting point of 37-39°C . It is a powder and is stored at a temperature of 4°C .Scientific Research Applications
Pharmaceutical Applications
Thiazole derivatives, like “1-(4-bromo-1,2-thiazol-3-yl)ethan-1-one”, have been found to exhibit a broad range of biological activities. They have been used in the development of various drugs due to their antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Anticancer Applications
Some thiazole derivatives have shown potential as anticancer drugs. For example, several novel 1,2,3-triazoles, which are similar to thiazoles, have been synthesized and their anticancer activity was investigated .
Neurological Applications
Thiazole-containing compounds, such as vitamin B1 (thiamine), aid in the regular functioning of the neurological system by facilitating the formation of acetylcholine . Some thiazole analogues have previously been employed as effective central nervous system (CNS) medications .
Antimicrobial Applications
Thiazole derivatives have been found to exhibit antimicrobial properties, making them useful in the treatment of various infections .
Antifungal Applications
Thiazole derivatives have also been found to exhibit antifungal properties, making them useful in the treatment of various fungal infections .
Antiviral Applications
Thiazole derivatives have been found to exhibit antiviral properties, making them useful in the treatment of various viral infections .
Mechanism of Action
Target of Action
Thiazole derivatives have been reported to interact with various biological targets such as dna and topoisomerase ii .
Mode of Action
Some thiazole derivatives, like voreloxin, are known to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
The interaction of thiazole derivatives with dna and topoisomerase ii suggests that they may affect dna replication and cell cycle progression .
Result of Action
The interaction of thiazole derivatives with dna and topoisomerase ii can lead to dna double-strand breaks, a g2 stop, and ultimately, cell death .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Future Directions
Thiazoles, including “1-(4-bromo-1,2-thiazol-3-yl)ethan-1-one”, have been the subject of considerable research due to their wide range of applications in different fields such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, future research directions may include further exploration of these properties and the development of new drugs based on thiazole derivatives .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-bromo-1,2-thiazol-3-yl)ethan-1-one involves the reaction of 4-bromo-1,2-thiazole with ethyl chloroacetate followed by hydrolysis and decarboxylation to yield the final product.", "Starting Materials": [ "4-bromo-1,2-thiazole", "ethyl chloroacetate", "sodium hydroxide", "water", "diethyl ether", "sulfuric acid" ], "Reaction": [ "Step 1: 4-bromo-1,2-thiazole is reacted with ethyl chloroacetate in the presence of sodium hydroxide and water to yield 1-(4-bromo-1,2-thiazol-3-yl)ethyl acetate.", "Step 2: The product from step 1 is hydrolyzed with sulfuric acid to yield 1-(4-bromo-1,2-thiazol-3-yl)ethan-1-ol.", "Step 3: The product from step 2 is decarboxylated by heating with sulfuric acid to yield 1-(4-bromo-1,2-thiazol-3-yl)ethan-1-one." ] } | |
CAS RN |
89283-97-6 |
Molecular Formula |
C5H4BrNOS |
Molecular Weight |
206.1 |
Purity |
95 |
Origin of Product |
United States |
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